molecular formula C13H11N3O B2566897 N'-(3-pyridinylmethylene)benzohydrazide CAS No. 1215-53-8

N'-(3-pyridinylmethylene)benzohydrazide

Cat. No.: B2566897
CAS No.: 1215-53-8
M. Wt: 225.251
InChI Key: JCVMRRDGCPODBY-XNTDXEJSSA-N
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Description

N’-(3-pyridinylmethylene)benzohydrazide is an organic compound with the molecular formula C13H11N3O. It is a derivative of benzohydrazide, where the hydrazide group is bonded to a 3-pyridinylmethylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-pyridinylmethylene)benzohydrazide can be synthesized through the condensation reaction between nicotinaldehyde and benzohydrazide. The reaction typically occurs in the presence of glacial acetic acid as a catalyst and ethanol as the solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for N’-(3-pyridinylmethylene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-pyridinylmethylene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-pyridinylmethylene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anti-inflammatory properties.

    Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.

    Analytical Chemistry: It is employed in the development of sensors and detection methods for various analytes.

Mechanism of Action

The mechanism by which N’-(3-pyridinylmethylene)benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The exact pathways depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-pyridinylmethylene)benzohydrazide
  • N’-(4-pyridinylmethylene)benzohydrazide
  • N’-(2-nitrobenzylidene)benzohydrazide

Uniqueness

N’-(3-pyridinylmethylene)benzohydrazide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from its 2- and 4-pyridinylmethylene counterparts, which may have different steric and electronic effects .

Properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13(12-6-2-1-3-7-12)16-15-10-11-5-4-8-14-9-11/h1-10H,(H,16,17)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVMRRDGCPODBY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1215-53-8
Record name BENZOIC (3-PYRIDYLMETHYLENE)HYDRAZIDE
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